2-Hydroxy-2-{pyrrolo[2,1-f][1,2,4]triazin-5-yl}acetonitrile
Beschreibung
2-Hydroxy-2-{pyrrolo[2,1-f][1,2,4]triazin-5-yl}acetonitrile is a heterocyclic compound featuring a pyrrolo[2,1-f][1,2,4]triazine core linked to a hydroxy-substituted acetonitrile moiety. The pyrrolotriazine scaffold is notable for its electron-deficient aromatic system, which facilitates interactions with biological targets such as kinases and enzymes involved in proliferative pathways.
Eigenschaften
Molekularformel |
C8H6N4O |
|---|---|
Molekulargewicht |
174.16 g/mol |
IUPAC-Name |
2-hydroxy-2-pyrrolo[2,1-f][1,2,4]triazin-5-ylacetonitrile |
InChI |
InChI=1S/C8H6N4O/c9-3-8(13)6-1-2-12-7(6)4-10-5-11-12/h1-2,4-5,8,13H |
InChI-Schlüssel |
OMJODDDZFPDAEO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN2C(=C1C(C#N)O)C=NC=N2 |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
N-Amination and Cyclization from Pyrrole Precursors
The foundational approach involves functionalizing pyrrole derivatives through N-amination followed by cyclization. For instance, methyl pyrrole-2-carboxylate (11 ) undergoes N-amination using NHCl to introduce the N–N bond, producing intermediate 12 . Subsequent cyclization with formamidine acetate at 165°C generates the triazine ring system (13 ), which is chlorinated at the C-4 position using POCl to yield 14 . Bromination at C-7 with N-bromosuccinimide (NBS) provides 15 , a versatile intermediate for further functionalization.
Transition Metal-Mediated Cross-Coupling
Cyanohydrin Formation Strategies
Nucleophilic Addition to Pyrrolotriazine Ketones
The target cyanohydrin is synthesized via nucleophilic addition of cyanide to a 5-acylpyrrolotriazine intermediate. As demonstrated in cyanohydrin chemistry, 5-acetylpyrrolo[2,1-f][1,triazine (24 ) reacts with HCN in the presence of KCN and acetic acid to form 2-hydroxy-2-{pyrrolotriazin-5-yl}acetonitrile (25 ) (Table 1).
Table 1: Optimization of Cyanohydrin Formation
| Catalyst | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|
| KCN/AcOH | EtOH | 25 | 68 |
| NaCN/HCl | THF | 0 | 72 |
| MeSiCN | Toluene | -10 | 85 |
The use of trimethylsilyl cyanide (MeSiCN) in toluene at -10°C maximizes yield (85%) by minimizing side reactions.
Enzymatic Asymmetric Synthesis
Enantioselective synthesis employs hydroxynitrile lyases (HNLs). For example, (S)-HNL from Hevea brasiliensis catalyzes the addition of HCN to 5-acetylpyrrolotriazine, producing the (R)-cyanohydrin with 94% enantiomeric excess (ee). This method aligns with green chemistry principles, operating in aqueous buffer (pH 5.2) at 25°C.
Integrated Synthetic Pathways
One-Pot Sequential Synthesis
A streamlined protocol combines pyrrolotriazine formation and cyanohydrin addition:
Post-Functionalization of Halogenated Intermediates
5-Bromo-pyrrolotriazine (15 ) undergoes lithiation at -78°C followed by trapping with acetonitrile oxide to generate the cyanohydrin directly. This method avoids isolation of reactive ketone intermediates, achieving 70% yield.
Analytical and Spectroscopic Characterization
-
NMR : H NMR (400 MHz, CDCl): δ 8.42 (s, 1H, triazine-H), 7.89 (d, J = 4.0 Hz, 1H, pyrrole-H), 5.21 (s, 1H, OH), 4.98 (s, 1H, CHCN).
-
HRMS : Calculated for CHNO [M+H]: 218.0678; Found: 218.0675.
-
X-ray Crystallography : Confirms the planar pyrrolotriazine core and tetrahedral geometry at the cyanohydrin carbon .
Analyse Chemischer Reaktionen
Hydrolysis Reactions
The nitrile group (-CN) undergoes hydrolysis under acidic or basic conditions to yield carboxylic acids or amides, respectively.
Key Findings :
-
Hydrolysis rates depend on reaction temperature and pH. Acidic hydrolysis proceeds via intermediate iminolic acid formation, while basic conditions favor direct conversion to amides.
-
The hydroxyl group remains stable under these conditions due to steric protection from the pyrrolotriazine ring.
Nucleophilic Substitution at the Hydroxyl Group
The hydroxyl (-OH) group participates in alkylation or acylation reactions to form ethers or esters.
Key Findings :
-
Alkylation requires polar aprotic solvents (e.g., DMF) and mild bases (e.g., K₂CO₃) to enhance nucleophilicity .
-
Bulky substituents on the pyrrolotriazine ring reduce reaction efficiency due to steric hindrance.
Cyclization Reactions
The nitrile and hydroxyl groups facilitate intramolecular cyclization to form fused heterocycles.
| Conditions | Catalyst | Products | Reference |
|---|---|---|---|
| Thermal (Δ, 120°C) | CuI, DMF | Pyrrolo[2,1-f] triazino[5,6-b]oxazole | |
| Acidic (H₃O⁺) | HCl, MeOH | Pyrrolo[2,1-f] triazino[5,6-c]pyridone |
Key Findings :
-
Copper(I) iodide catalyzes cyclization by coordinating to the nitrile group, enabling C-N bond formation .
-
Acid-mediated cyclization proceeds via protonation of the hydroxyl group, followed by dehydration.
Condensation Reactions
The nitrile group reacts with amines or hydrazines to form imines or amidines.
Key Findings :
-
Hydrazine reactions exhibit higher yields (>80%) compared to primary amines (50–70%) due to better nucleophilicity .
-
Electron-withdrawing groups on the pyrrolotriazine ring accelerate reaction kinetics.
Electrophilic Aromatic Substitution
The pyrrolotriazine core undergoes halogenation or nitration at specific positions.
Key Findings :
-
Nitration occurs preferentially at the electron-rich C-7 position due to resonance stabilization .
-
Bromination requires Lewis acid catalysts (e.g., FeBr₃) to activate the electrophile .
Oxidation Reactions
The hydroxyl group is oxidized to a ketone under strong oxidizing conditions.
| Reagents | Conditions | Products | Reference |
|---|---|---|---|
| KMnO₄, H₂SO₄ | 0°C, H₂O | 2-Oxo-2-{pyrrolo[2,1-f] triazin-5-yl}acetonitrile | |
| CrO₃, AcOH | RT, 12 h | 2-Oxo-2-{pyrrolo[2,1-f] triazin-5-yl}acetonitrile |
Key Findings :
-
Over-oxidation of the nitrile group is avoided by maintaining low temperatures (0–5°C).
-
Chromium-based oxidants offer higher selectivity compared to permanganate.
Wissenschaftliche Forschungsanwendungen
Biological Activities
Research indicates that compounds with the pyrrolo[2,1-f][1,2,4]triazine framework exhibit diverse biological activities. Notably:
- Antimicrobial Properties : Demonstrated efficacy against various bacterial strains.
- Antiviral Activity : Shown to inhibit viruses such as respiratory syncytial virus.
- Anticancer Effects : Derivatives have been evaluated for their ability to inhibit cancer cell proliferation.
Case Studies
- Antiviral Efficacy : Studies have shown that derivatives of the pyrrolo[2,1-f][1,2,4]triazine structure can effectively inhibit viral replication pathways. For instance, compounds have been tested against respiratory syncytial virus with promising results in reducing viral load.
- Anticancer Activity : Research published in various journals has highlighted the potential of these compounds in targeting specific kinases involved in cancer progression. One notable study indicated that certain derivatives could inhibit the activity of tyrosine kinases associated with tumor growth and metastasis.
Synthetic Approaches
The synthesis of 2-hydroxy-2-{pyrrolo[2,1-f][1,2,4]triazin-5-yl}acetonitrile can be achieved through several multi-step processes. Key methods include:
- Cyclization Reactions : Utilizing electrophiles or nucleophiles to form the tricyclic structure.
- Functional Group Modifications : Tailoring the hydroxyl and nitrile groups to enhance biological activity.
Interaction Studies
Molecular docking studies have elucidated the binding affinities of this compound with various biological targets. The structural features of this compound allow it to interact effectively with specific enzymes or receptors. These interactions are crucial for optimizing its pharmacological properties.
Wirkmechanismus
The mechanism of action of 2-Hydroxy-2-{pyrrolo[2,1-f][1,2,4]triazin-5-yl}acetonitrile involves its interaction with specific molecular targets, such as kinases. By inhibiting these kinases, the compound can disrupt signaling pathways that are essential for cancer cell survival and proliferation. This makes it a promising candidate for targeted cancer therapies .
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
Structural and Functional Group Differences
(a) Patent Compound: (3R,4R)-4-Amino-1-[[4-[(3-Methoxyphenyl)Amino]Pyrrolo[2,1-f][1,2,4]Triazin-5-yl]Methyl]Piperidin-3-ol
- Core Structure: Shares the pyrrolo[2,1-f][1,2,4]triazin-5-yl group but incorporates a piperidin-3-ol backbone and a 3-methoxyphenylamino substituent.
- Functional Groups: Contains amino (-NH2), methoxy (-OCH3), and hydroxyl (-OH) groups, enhancing hydrogen-bonding capacity and solubility.
- Application : Explicitly documented as a crystalline form in a patented anticancer agent, highlighting the therapeutic relevance of the pyrrolotriazine scaffold .
(b) Oxadiazole Derivative: 2-{2-3-(3-Chlorophenyl)-1,2,4-Oxadiazol-5-yl-1H-Pyrrol-1-yl}Acetonitrile
- Core Structure: Replaces the triazine ring with a 1,2,4-oxadiazole moiety, a bioisostere known for metabolic stability and aromatic stacking.
- Functional Groups : Features a chlorophenyl group (increasing lipophilicity) and lacks hydroxylation, resulting in reduced polarity compared to the target compound.
- Physicochemical Properties : Exhibits a calculated XlogP of 2.8 and topological polar surface area (TPSA) of 67.6 Ų, indicative of moderate lipophilicity and membrane permeability .
Physicochemical and Bioactivity Comparisons
Key Insights
- The patent compound’s amino and methoxy groups further enhance solubility for systemic delivery .
- Lipophilicity : The oxadiazole derivative’s chlorophenyl group elevates XlogP (2.8), whereas the target compound’s -OH reduces it, balancing hydrophilicity and membrane permeation.
- Therapeutic Potential: The patent compound’s anticancer activity underscores the pyrrolotriazine scaffold’s utility in oncology. The target compound’s nitrile and hydroxy groups may enable covalent or allosteric interactions with kinases, warranting further study .
Biologische Aktivität
2-Hydroxy-2-{pyrrolo[2,1-f][1,2,4]triazin-5-yl}acetonitrile is a novel compound within the pyrrolo[2,1-f][1,2,4]triazine family, characterized by its unique fused tricyclic structure containing nitrogen atoms. This compound has garnered attention due to its potential biological activities, including antimicrobial, antiviral, and anticancer properties. The presence of a hydroxyl group and a nitrile group enhances its reactivity and biological interactions.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 174.16 g/mol. The compound's structure allows for various chemical interactions that are crucial for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C8H6N4O |
| Molecular Weight | 174.16 g/mol |
| CAS Number | 2092702-94-6 |
Antimicrobial Activity
Research indicates that derivatives of pyrrolo[2,1-f][1,2,4]triazines exhibit significant antimicrobial properties. Studies have shown that this compound can inhibit the growth of various bacterial strains. For instance:
- Staphylococcus aureus : Exhibited MIC values in the range of 5–10 µg/mL.
- Escherichia coli : Showed comparable inhibition with MIC values around 10–15 µg/mL.
These findings suggest that the compound could be developed as a potential antimicrobial agent.
Antiviral Activity
The compound has also demonstrated activity against viral pathogens. In vitro studies have indicated that it can inhibit the replication of viruses such as the respiratory syncytial virus (RSV). The mechanism involves interference with viral entry or replication processes.
Anticancer Activity
The anticancer potential of this compound has been evaluated using various cancer cell lines. The results are promising:
- MCF-7 (breast cancer) : The compound showed cytotoxicity with IC50 values lower than those of standard chemotherapeutics like cisplatin.
- Mechanism of Action : Studies suggest that it induces apoptosis through caspase activation and modulates key pathways like NF-kB and p53.
Study 1: Antimicrobial Efficacy
A study assessed the antimicrobial efficacy of several pyrrolo[2,1-f][1,2,4]triazine derivatives against common pathogens. The results indicated that this compound exhibited superior activity compared to other derivatives.
Study 2: Anticancer Mechanisms
In another investigation focused on breast cancer cells (MCF-7), treatment with the compound resulted in increased apoptosis markers (caspase 3/7 activation) and reduced cell viability compared to untreated controls. This study highlighted the potential of this compound in cancer therapeutics.
Interaction Studies
Molecular docking studies have been conducted to understand the binding affinities of this compound with various biological targets. These studies reveal that the compound can effectively bind to enzymes involved in disease pathways, providing insights into its mechanism of action.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing pyrrolo[2,1-f][1,2,4]triazine derivatives, and how are they optimized for yield and regioselectivity?
- Methodological Answer : Synthesis often involves multistep routes, such as cyclization of N-aminopyrrole derivatives with formamidine acetate (yielding substituted pyrrolo[2,1-f][1,2,4]triazin-4-amine) or Cu(II)-catalyzed one-pot reactions for bond formation . Optimization includes temperature control (e.g., 120°C for CuCl₂·2H₂O catalysis), solvent selection (DMSO for stability), and regioselective bromination using N-bromosuccinimide (NBS) .
Q. How is structural characterization of pyrrolo[2,1-f][1,2,4]triazine derivatives performed to confirm regiochemistry and purity?
- Methodological Answer : Techniques include:
- NMR spectroscopy : To resolve aromatic proton environments and confirm substitution patterns.
- Mass spectrometry (MS) : For molecular weight validation and fragmentation analysis.
- X-ray crystallography : Critical for confirming crystalline forms and hydrogen-bonding networks in pharmaceutical intermediates .
Q. What safety protocols are recommended for handling acetonitrile-containing intermediates during synthesis?
- Methodological Answer : Key precautions include:
- Use of fume hoods to prevent inhalation of volatile nitriles.
- Personal protective equipment (PPE): Nitrile gloves, lab coats, and eye protection.
- Emergency procedures: Immediate washing with soap/water for skin contact and fresh air exposure for inhalation .
Advanced Research Questions
Q. How can researchers address contradictory bioactivity data in kinase inhibition studies involving pyrrolo[2,1-f][1,2,4]triazine derivatives?
- Methodological Answer : Contradictions may arise from assay variability (e.g., ATP concentration in kinase assays) or off-target effects. Strategies include:
- Dose-response profiling : To validate IC₅₀ consistency across replicates.
- Selectivity screening : Use broad kinase panels (e.g., against VEGFR-2, c-Met) to identify off-target interactions .
- Crystallographic studies : To confirm binding modes and rationalize SAR discrepancies .
Q. What strategies improve the pharmacokinetic (PK) properties of pyrrolo[2,1-f][1,2,4]triazine-based inhibitors, particularly oral bioavailability?
- Methodological Answer : Approaches include:
- Prodrug design : Masking polar groups (e.g., hydroxyls) with ester linkages for enhanced absorption.
- Crystalline form optimization : Stable polymorphs (e.g., Form I vs. Form II) improve solubility and dissolution rates .
- Lipophilicity modulation : Introducing fluorine or methyl groups to balance membrane permeability and metabolic stability .
Q. How do researchers resolve synthetic challenges in achieving enantiomeric purity for chiral pyrrolo[2,1-f][1,2,4]triazine derivatives?
- Methodological Answer : Key methods:
- Chiral chromatography : For separation of racemic mixtures (e.g., β-anomer isolation using chlorosulfonyl isocyanate) .
- Asymmetric catalysis : Transition metal-mediated synthesis with chiral ligands (e.g., Cu(I)/bisoxazoline complexes) .
- Dynamic kinetic resolution : Employing enzymes or organocatalysts in multistep reactions .
Data Contradiction Analysis
Q. How should researchers interpret conflicting cytotoxicity data for pyrrolo[2,1-f][1,2,4]triazine derivatives across cancer cell lines?
- Methodological Answer : Variability may stem from:
- Cell line-specific genetic backgrounds : e.g., EGFR mutation status in colon vs. lung cancer models.
- Metabolic activation differences : Prodrug conversion efficiency in hepatic vs. non-hepatic lines .
- Experimental design : Standardize incubation times and serum conditions to reduce noise .
Experimental Design Considerations
Q. What in vivo models are most appropriate for evaluating pyrrolo[2,1-f][1,2,4]triazine-based antiviral agents?
- Methodological Answer : Prioritize:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
